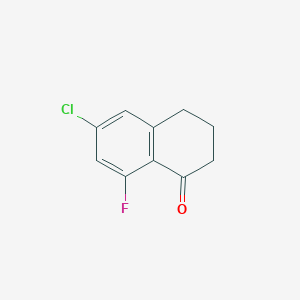

6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC15975072

Molecular Formula: C10H8ClFO

Molecular Weight: 198.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClFO |

|---|---|

| Molecular Weight | 198.62 g/mol |

| IUPAC Name | 6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H8ClFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 |

| Standard InChI Key | ZBYTWFVWOCJGRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is systematically named according to IUPAC guidelines as 6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one. Its molecular structure consists of a partially hydrogenated naphthalene ring system with ketone functionality at position 1 and halogen substituents at positions 6 (chlorine) and 8 (fluorine). The compound’s stereoelectronic profile is influenced by the electron-withdrawing effects of the halogens, which modulate reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.62 g/mol |

| IUPAC Name | 6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one |

| InChI | InChI=1S/C10H8ClFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7 |

| CAS Number | 745784-68-3 |

Comparative Analysis with Halogenated Analogs

The substitution of halogens at positions 6 and 8 distinguishes this compound from related structures. For instance, replacing chlorine with bromine yields 6-bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one, which exhibits a higher molecular weight (243.07 g/mol) due to bromine’s larger atomic mass . Such halogen swaps alter physicochemical properties, including lipophilicity and metabolic stability, which are critical in drug design.

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and purity. Continuous-flow reactors may enhance yield by maintaining optimal reaction conditions, while chromatography or crystallization ensures product isolation. Suppliers such as Ark Pharma and Chemspace offer the compound at research-grade purity, indicating scalability for exploratory studies.

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s melting point and solubility remain undocumented, but predictions based on structural analogs suggest moderate lipophilicity () and limited aqueous solubility. Fluorine’s electronegativity enhances dipole-dipole interactions, potentially increasing crystalline stability compared to non-halogenated naphthalenones .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected absorption bands at (C=O stretch) and (C-Cl stretch).

-

NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and aliphatic protons adjacent to the ketone (δ 2.5–3.5 ppm).

Applications in Pharmaceutical Research

Materials Science Implications

In polymer chemistry, halogenated aromatics improve thermal stability and flame retardancy. Incorporating 6-chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one into epoxy resins could enhance material performance in high-temperature environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume